Product packaging for (3-tert-Butylphenyl)acetonitrile(Cat. No.:CAS No. 84603-14-5)

(3-tert-Butylphenyl)acetonitrile

Cat. No.: B3387560
CAS No.: 84603-14-5
M. Wt: 173.25 g/mol
InChI Key: MTMAASUQMKRKKW-UHFFFAOYSA-N
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Description

(3-tert-Butylphenyl)acetonitrile, with the CAS Number 84603-14-5 and molecular formula C 12 H 15 N , is a versatile nitrile-function compound utilized in advanced organic synthesis . It serves as a key building block for the introduction of the cyanomethyl functional group, which is a valuable precursor for further chemical transformations . The cyano group in such compounds can be readily hydrolyzed to carboxylic acids or reduced to amines, enabling the synthesis of a wide array of derivatives . Compounds of this class are frequently employed in research and development for the construction of nitrogen-containing heterocycles and other complex molecular architectures with potential applications in pharmaceutical and materials science . As a reagent, it fits into the broader category of phenylacetonitrile derivatives, which are known to participate in various catalytic and metal-free cyanomethylation reactions . This product is intended for use in a controlled laboratory setting by qualified personnel. For Research Use Only. Not for human or veterinary or household use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B3387560 (3-tert-Butylphenyl)acetonitrile CAS No. 84603-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-tert-butylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15N/c1-12(2,3)11-6-4-5-10(9-11)7-8-13/h4-6,9H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MTMAASUQMKRKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233577
Record name (3-tert-Butylphenyl)acetonitrile
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Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84603-14-5
Record name 3-(1,1-Dimethylethyl)benzeneacetonitrile
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Record name (3-tert-Butylphenyl)acetonitrile
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Record name (3-tert-Butylphenyl)acetonitrile
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Record name (3-tert-butylphenyl)acetonitrile
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Synthetic Methodologies for 3 Tert Butylphenyl Acetonitrile and Its Precursors

Conventional Synthetic Routes

Traditional methods for synthesizing arylacetonitriles have been well-established for decades, relying on robust and predictable, albeit sometimes harsh, chemical reactions. These routes typically involve the construction of the final molecule by either introducing the cyano group onto a pre-functionalized benzene (B151609) ring or by building the acetonitrile (B52724) side chain from an existing substituent.

A primary strategy for the synthesis of aryl nitriles is the substitution of a halogen atom on the aromatic ring with a cyanide group. This can be achieved through nucleophilic substitution on an activated aryl halide or, more commonly, through transition-metal-catalyzed cross-coupling reactions. For the synthesis of (3-tert-Butylphenyl)acetonitrile, a key precursor would be a 3-tert-butylhalobenzene, such as 1-bromo-3-tert-butylbenzene (B1267464) or 1-chloro-3-tert-butylbenzene.

Historically, the Rosenmund-von Braun reaction, which involves the high-temperature reaction of an aryl halide with copper(I) cyanide, was a standard method. However, modern organic synthesis largely favors palladium- or nickel-catalyzed cyanations due to their milder reaction conditions, broader substrate scope, and higher functional group tolerance. organic-chemistry.org Palladium-based catalysts, often employing specialized phosphine (B1218219) ligands like XPhos, can effectively couple aryl chlorides and bromides with cyanide sources. nih.gov A notable advancement in this area is the use of less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are safer to handle than alkali metal cyanides like NaCN or KCN. organic-chemistry.orgnih.gov Nickel-based systems have also emerged as a cost-effective alternative for these transformations. organic-chemistry.org

Another common route involves the cyanation of a benzyl (B1604629) halide, such as 3-tert-butylbenzyl bromide. This reaction proceeds via a standard Sₙ2 mechanism where a cyanide salt (e.g., NaCN, KCN) displaces the halide. The synthesis of the related para-isomer, (4-tert-Butylphenyl)acetonitrile, has been demonstrated from p-t-butylbenzyl bromide and potassium cyanide in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the nucleophilicity of the cyanide ion. chemicalbook.com A similar approach would be directly applicable to the synthesis of the 3-tert-butyl isomer.

Table 1: Comparison of Cyanation Methods for Aryl Halides

An alternative pathway to this compound begins with 3-tert-butylbenzaldehyde (B1365090). ontosight.ai This approach builds the acetonitrile side chain from the aldehyde's carbonyl group. A direct, one-step conversion can be achieved through various methods. One common transformation involves the conversion of the aldehyde to an aldoxime by reaction with hydroxylamine (B1172632), followed by dehydration to yield the nitrile. Dehydrating agents for this step include acetic anhydride, thionyl chloride, or various modern reagents.

Another direct route from aldehydes involves the use of reagents like trichloroisocyanuric acid (TCCA) in aqueous ammonia (B1221849), which can convert a wide range of aldehydes into their corresponding nitriles in a one-pot reaction. organic-chemistry.org A particularly straightforward synthesis of this compound can be accomplished through the reaction of 3-tert-butylbenzaldehyde with sodium cyanide, often facilitated by a catalyst. ontosight.ai

The synthesis of the necessary precursors, such as 3-tert-butylbenzyl bromide or 3-tert-butylbenzaldehyde, requires a multistep sequence starting from simpler, commercially available benzene derivatives. A common challenge is achieving the meta-substitution pattern, as the tert-butyl group is an ortho-, para-director in electrophilic aromatic substitution.

A plausible synthetic route could start with a compound that allows for directed functionalization. For instance, one could begin with m-bromoaniline. The amino group can be converted to a diazonium salt and subsequently removed or replaced, while the bromine atom serves as a handle for introducing the tert-butyl group via a Grignard reaction or other coupling methods. google.com

An alternative strategy involves Friedel-Crafts acylation of benzene with acetyl chloride to form acetophenone. The acetyl group is a meta-director, allowing for a subsequent electrophilic substitution, such as bromination, at the meta position. The tert-butyl group could then be introduced, followed by modification of the side chain. For example, the ketone could be reduced to an ethyl group (Clemmensen or Wolff-Kishner reduction), followed by benzylic bromination with N-bromosuccinimide (NBS) to yield a benzyl bromide precursor, which can then be cyanated.

Table 2: Proposed Multistep Synthesis Pathway for a this compound Precursor

Novel and Green Chemistry Approaches in Acetonitrile Derivatives Synthesis

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. This includes the design of novel catalytic systems, the use of environmentally benign solvents and reagents, and the improvement of atom economy.

Modern synthetic chemistry has seen a surge in the development of catalytic C-C bond-forming reactions that can be applied to the synthesis of acetonitrile derivatives. Transition-metal catalysis, in particular, offers powerful tools for constructing the key bonds in molecules like this compound. This includes not only the cyanation of aryl halides but also reactions that utilize acetonitrile itself as a building block.

For instance, methods involving the direct C-H activation and functionalization of aromatic rings with a cyanomethyl group are at the forefront of synthetic innovation. mdpi.com Cross-dehydrogenation coupling (CDC) reactions can form a C-C bond between an aromatic C-H bond and the C-H bond of acetonitrile, often using an oxidant and a catalyst. mdpi.com While these methods are powerful, controlling the regioselectivity on a substituted benzene like tert-butylbenzene (B1681246) can be challenging.

More sophisticated catalytic systems, such as those employing iridium, have been used for enantioselective cyanomethylation reactions, showcasing the high level of control achievable with modern catalysts. acs.org Furthermore, research into the transition-metal-catalyzed cleavage of the strong C-C bond in nitriles has opened up new avenues for using them as synthons in cross-coupling reactions. researchgate.net

A key focus of green chemistry is the replacement of hazardous reagents and harsh reaction conditions with safer and more sustainable alternatives. In nitrile synthesis, this translates to avoiding toxic cyanide sources and minimizing the use of volatile organic solvents (VOCs).

A significant development is the synthesis of nitriles from aldehydes using hydroxylamine hydrochloride in an ionic liquid such as 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]). acs.orgacs.org In this system, the ionic liquid acts as both the solvent and the catalyst, promoting the reaction under metal-free conditions and allowing for high yields. acs.orgacs.org This approach avoids the need for strong dehydrating agents and simplifies product isolation.

The use of biocatalysis also represents a green approach. While often used for the hydrolysis of nitriles to amides or carboxylic acids, enzymatic processes operate under mild aqueous conditions at ambient temperature and neutral pH, drastically reducing the environmental impact compared to traditional acid or base hydrolysis. journals.co.za The development of enzymes for nitrile synthesis is an active area of research. Additionally, replacing highly toxic cyanide salts with alternatives like potassium ferrocyanide or using catalytic systems that allow for low cyanide loading contributes to a safer and greener process. nih.gov

Table 3: Comparison of Conventional vs. Green Chemistry Approaches for Nitrile Synthesis

Table of Mentioned Compounds

Synthesis of Key Intermediates for this compound

The construction of this compound is predicated on the availability of appropriately functionalized precursors. The primary routes involve the generation of 3-tert-butylbenzyl halides, which can then be converted to the desired nitrile, or the synthesis of 3-tert-butylbenzaldehyde, which can also serve as a precursor.

The synthesis of 3-tert-butylbenzyl halides, such as the bromide and chloride derivatives, is a critical step. These compounds are typically prepared from 3-tert-butyltoluene (B89660) through free-radical halogenation.

Bromination of 3-tert-butyltoluene:

The benzylic bromination of 3-tert-butyltoluene is a common method for producing 3-tert-butylbenzyl bromide. This reaction is typically initiated by light or a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a brominating agent like N-bromosuccinimide (NBS). The reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical. chegg.comoregonstate.edu The reaction rate is influenced by the substitution at the benzylic position, with more substituted positions reacting faster. chegg.com It is important to note that direct radical bromination of tert-butylbenzene is not a viable route to introduce a bromine atom onto the tert-butyl group itself, as there are no benzylic hydrogens available for abstraction. reddit.com

A general procedure for the free-radical bromination of an alkylbenzene is as follows: The alkylbenzene is dissolved in a suitable solvent, such as carbon tetrachloride, and N-bromosuccinimide is added along with a catalytic amount of a radical initiator. The mixture is then heated under reflux and irradiated with a lamp to facilitate the reaction. After completion, the succinimide (B58015) byproduct is filtered off, and the solvent is removed to yield the crude benzyl bromide, which can be further purified by distillation.

Chlorination of 3-tert-butyltoluene:

Similarly, 3-tert-butylbenzyl chloride can be synthesized from 3-tert-butyltoluene via a free-radical chlorination reaction. Reagents like sulfuryl chloride (SO2Cl2) in the presence of a radical initiator can be employed. Another approach is the chloromethylation of tert-butylbenzene, although this method may yield a mixture of isomers. nbinno.com A patented method for the synthesis of p-tert-butylbenzyl chloride involves reacting tert-butylbenzene with paraformaldehyde and hydrochloric acid in the presence of a catalyst. google.com While this method targets the para position, modifications to reaction conditions could potentially favor the formation of the meta isomer.

Below is a table summarizing typical conditions for the halogenation of alkylbenzenes, which can be adapted for 3-tert-butyltoluene.

Halogenating AgentInitiatorSolventTemperatureTypical Yield
N-Bromosuccinimide (NBS)AIBN or LightCCl4RefluxHigh
Bromine (Br2)LightNone or CCl4VariesModerate to High
Sulfuryl Chloride (SO2Cl2)AIBNBenzeneRefluxGood

3-tert-Butylbenzaldehyde is another key intermediate that can be synthesized through several routes, including the oxidation of 3-tert-butylbenzyl alcohol or the direct formylation of tert-butylbenzene.

From 3-tert-Butylbenzyl Alcohol:

The oxidation of 3-tert-butylbenzyl alcohol to 3-tert-butylbenzaldehyde is a straightforward and common synthetic transformation. A variety of oxidizing agents can be used for this purpose. Pyridinium chlorochromate (PCC) is a mild and selective reagent for oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. researchgate.net The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at room temperature.

The preparation of the precursor, 3-tert-butylbenzyl alcohol, can be achieved by the reduction of 3-tert-butylbenzoic acid or its esters using a reducing agent like lithium aluminum hydride (LiAlH4). Alternatively, it can be synthesized from 3-tert-butylbenzaldehyde itself via reduction with a milder reducing agent such as sodium borohydride (B1222165) (NaBH4). google.com

Direct Formylation of tert-Butylbenzene:

Direct formylation methods provide a more direct route to 3-tert-butylbenzaldehyde from tert-butylbenzene. However, these reactions often yield a mixture of ortho, meta, and para isomers, with the para isomer typically being the major product due to steric hindrance from the bulky tert-butyl group.

One such method is the Gattermann-Koch reaction , which involves the reaction of the aromatic compound with carbon monoxide and hydrochloric acid under high pressure in the presence of a catalyst system like aluminum chloride and cuprous chloride. However, this method is generally not applicable to phenol (B47542) ethers.

The Vilsmeier-Haack reaction is another formylation method that utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). This method is often used for electron-rich aromatic compounds. A patent describes the use of a Vilsmeier reagent for the formylation of 2,6-di-tert-butylphenol (B90309) to produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde, indicating its potential applicability to substituted benzenes. google.com

The following table outlines some common methods for the synthesis of aromatic aldehydes that could be adapted for the preparation of 3-tert-butylbenzaldehyde.

Reaction NameReagentsCatalystKey Features
Oxidation of Benzyl AlcoholPyridinium Chlorochromate (PCC)-Mild and selective for aldehydes.
Gattermann-Koch ReactionCO, HClAlCl3, CuClHigh pressure required; generally forms para-isomer.
Vilsmeier-Haack ReactionPOCl3, DMF-Suitable for electron-rich aromatics.

Once the key intermediates, 3-tert-butylbenzyl halides, are obtained, they can be converted to this compound through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). quora.comyoutube.com This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

Chemical Reactivity and Transformation Pathways of 3 Tert Butylphenyl Acetonitrile

Reactions Involving the Nitrile Group

The nitrile group, with its carbon-nitrogen triple bond, is a highly versatile functional group that can undergo several important transformations. The inherent polarity of the C≡N bond, with an electrophilic carbon atom, makes it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon of the nitrile group is a prime target for nucleophilic attack. This reaction is analogous to nucleophilic addition to a carbonyl group. The initial addition of a nucleophile to the nitrile carbon results in the formation of an sp²-hybridized imine anion intermediate. This intermediate can then be protonated or undergo further reaction depending on the specific nucleophile and reaction conditions.

Common nucleophiles that react with nitriles include organometallic reagents (like Grignard or organolithium reagents) and hydride reagents. For instance, the reaction with a Grignard reagent, followed by aqueous workup, leads to the formation of a ketone. Similarly, reduction with a hydride source like lithium aluminum hydride (LiAlH₄) results in a primary amine.

Derivatization to Carboxylic Acids, Esters, and Amides

One of the most common transformations of the nitrile group is its conversion into carboxylic acid derivatives. These reactions typically proceed through an amide intermediate.

Carboxylic Acids: (3-tert-Butylphenyl)acetonitrile can be hydrolyzed to (3-tert-Butylphenyl)acetic acid. This transformation can be achieved under either acidic or basic aqueous conditions, typically with heating. chemistrysteps.com In both cases, the reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com A common method for preparing the related 4-tert-Butylphenylacetic acid involves the hydrolysis of 4-tert-butylbenzyl cyanide under acidic conditions. google.com

Amides: The hydrolysis of a nitrile can be stopped at the amide stage under carefully controlled, milder conditions. youtube.com For example, using hydrogen peroxide in a mildly basic solution is a known method for converting nitriles to unsubstituted amides. A significant route to N-substituted amides from nitriles is the Ritter reaction. wikipedia.orgopenochem.org This reaction involves the treatment of a nitrile with a source of a stable carbocation, such as a tertiary alcohol (like tert-butanol) in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The carbocation adds to the nitrile nitrogen, forming a nitrilium ion which is subsequently hydrolyzed to the corresponding N-alkyl amide. wikipedia.orgorganic-chemistry.org This method is efficient for converting various nitriles into N-tert-butyl amides. organic-chemistry.org

Esters: The synthesis of esters from this compound is typically a two-step process. First, the nitrile is hydrolyzed to the corresponding carboxylic acid, (3-tert-Butylphenyl)acetic acid. The resulting acid can then be esterified. For the synthesis of a tert-butyl ester, the carboxylic acid can be reacted with tert-butyl alcohol. orgsyn.org

Table 1: Derivatization of this compound

Starting Material Reagents and Conditions Product
This compound H₃O⁺ or OH⁻, H₂O, Δ (3-tert-Butylphenyl)acetic acid
This compound H₂O₂ (mildly basic) (3-tert-Butylphenyl)acetamide

Cycloaddition Reactions for Heterocyclic Ring Formation

The nitrile group can participate in cycloaddition reactions to form various five- and six-membered heterocyclic rings, which are important scaffolds in medicinal chemistry. libretexts.orgwikipedia.org

One key reaction is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.edulibretexts.org In this type of reaction, the nitrile can act as the dipolarophile, reacting with a 1,3-dipole (a molecule with three atoms and 4 π-electrons) to form a five-membered ring.

Furthermore, nitriles are valuable precursors in tandem reactions for heterocycle synthesis. The Ritter reaction, for example, can be adapted for intramolecular cyclization if the carbocation precursor also contains a nucleophilic site, leading to heterocycles like oxazolines or imidazolines. researchgate.net For instance, a nitrilium ion formed from the reaction of a nitrile with an epoxide can undergo intramolecular cyclization. researchgate.net While specific examples for this compound are not prevalent, a thesis describes the synthesis of 2-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]acetic acid, a complex heterocyclic compound, starting from materials derived from a tert-butylphenyl structure, highlighting the utility of this motif in building heterocycles. globethesis.com In another example, deprotonated diphenylacetonitrile (B117805) can react with haloacetones, and under certain conditions, the intermediate can undergo a [2+2] cycloaddition to form a four-membered oxazetidine ring, which then rearranges. arkat-usa.org

Reactions at the Alpha-Carbon of the Acetonitrile (B52724) Moiety

The methylene (B1212753) (-CH₂-) group situated between the phenyl ring and the nitrile group is known as the alpha-carbon. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent nitrile group, which stabilizes the resulting carbanion.

Deprotonation and Carbanion Chemistry

The alpha-protons of this compound can be readily removed by a strong base to form a resonance-stabilized carbanion. Common bases used for this deprotonation include sodium hydride (NaH) or potassium tert-butylate in a suitable solvent like N,N-dimethylformamide (DMF). arkat-usa.org The resulting carbanion is a potent nucleophile and can be used in a variety of carbon-carbon bond-forming reactions. The stability of this carbanion is key to its utility in synthesis, allowing for the introduction of various substituents at the alpha-position.

Alkylation and Acylation Reactions

Once formed, the carbanion of this compound can react with various electrophiles.

Alkylation: The nucleophilic carbanion readily undergoes alkylation upon reaction with alkyl halides. This is a standard method for introducing alkyl chains at the alpha-position. For example, studies on the closely related diphenylacetonitrile have shown that its deprotonated form reacts with chloroacetone (B47974) or bromoacetone (B165879) to yield the corresponding alkylated product, 4-oxo-2,2-diphenylvaleronitrile. arkat-usa.org The yield of such reactions can be influenced by the nature of the leaving group on the alkylating agent, with bromo- and iodo-derivatives often providing better results than chloro-derivatives. arkat-usa.org

Acylation: In a similar fashion, the carbanion can be acylated by reacting it with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group at the alpha-carbon, leading to the formation of β-ketonitriles. These compounds are valuable synthetic intermediates due to the presence of multiple reactive sites.

Table 2: Reactions at the Alpha-Carbon of this compound

Reaction Type Reagents and Conditions Product Type
Deprotonation Strong base (e.g., NaH, KOtBu) in aprotic solvent (e.g., DMF) This compound carbanion

Condensation Reactions with Carbonyl Compounds

The methylene group (—CH₂—) in this compound, situated between the phenyl ring and the electron-withdrawing nitrile group (—C≡N), is acidic. This acidity allows for deprotonation by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions are fundamental in forming new carbon-carbon bonds.

A primary example of this reactivity is the Knoevenagel condensation . wikipedia.org In this reaction, the carbanion derived from this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically under the reaction conditions, to yield an α,β-unsaturated nitrile, also known as a substituted cinnamonitrile (B126248) derivative. wikipedia.orgresearchgate.net The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine) or an alkali metal carbonate, to facilitate the initial deprotonation without promoting self-condensation of the carbonyl compound. wikipedia.orgnih.gov

The general scheme for the Knoevenagel condensation of this compound with a generic aldehyde (R-CHO) is as follows:

Deprotonation: A base removes a proton from the α-carbon of this compound to form a nucleophilic carbanion.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde.

Dehydration: The resulting aldol-type intermediate eliminates a molecule of water to form a stable, conjugated double bond.

The presence of electron-withdrawing groups on an aromatic aldehyde generally increases the rate of condensation. researchgate.net While specific data for this compound is not extensively documented in readily available literature, the principles of the Knoevenagel condensation are well-established for a wide range of phenylacetonitrile (B145931) derivatives and carbonyl compounds. researchgate.netorganic-chemistry.org

Another relevant transformation is the Thorpe reaction , which involves the base-catalyzed self-condensation of nitriles to form enamines. wikipedia.org An intramolecular version, the Thorpe-Ziegler reaction, is used to form cyclic ketones from dinitriles. wikipedia.orgchem-station.comwikipedia.orglscollege.ac.in While a self-condensation of this compound is possible, the intermolecular reaction with other carbonyl compounds is a more common synthetic application.

Table 1: Examples of Knoevenagel Condensation with Substituted Phenylacetonitriles

This table presents generalized findings for Knoevenagel condensations to illustrate the expected reactivity of this compound.

Phenylacetonitrile ReactantCarbonyl ReactantCatalyst/ConditionsExpected Product Type
PhenylacetonitrileBenzaldehydePiperidine, Ethanol, Reflux2,3-Diphenylacrylonitrile
p-Nitrobenzyl cyanideSubstituted BenzaldehydesBasic, various solventsα-(p-Nitrophenyl)-β-(aryl)acrylonitrile
Phenylacetonitrile4-MethoxybenzaldehydeKOH, Solvent-free2-(4-Methoxyphenyl)-3-phenylacrylonitrile
Ethyl CyanoacetateVarious AldehydesTriphenylphosphine, Solvent-freeEthyl 2-cyano-3-arylacrylate

This data is compiled from general knowledge of the Knoevenagel condensation. researchgate.netnih.govorganic-chemistry.org

Reactivity of the Tert-Butylphenyl Moiety

Aromatic Electrophilic and Nucleophilic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound is governed by the directing effects of the two existing substituents: the tert-butyl group and the cyanomethyl group (—CH₂CN).

Directing Effects of Substituents:

Tert-Butyl Group: As an alkyl group, the tert-butyl group is an electron-donating group (+I inductive effect) and is thus activating. wikipedia.org It directs incoming electrophiles to the ortho and para positions. stackexchange.com However, due to its significant steric bulk, it strongly hinders attack at the ortho positions (C2 and C4 relative to the tert-butyl group). Consequently, substitution para to the tert-butyl group (C6) is highly favored. libretexts.org

Combined Influence on this compound: In this compound, the substituents are at positions 1 (—CH₂CN) and 3 (—C(CH₃)₃).

The tert-butyl group at C3 directs electrophiles to positions 2, 4, and 6.

The cyanomethyl group at C1 directs electrophiles to positions 2, 4, and 6.

Both groups thus direct incoming electrophiles to the same positions. The likely substitution sites are C2, C4, and C6.

Position 2: Highly sterically hindered, being ortho to both the bulky tert-butyl group and the cyanomethyl group. Attack at this position is unlikely.

Position 4: Ortho to the tert-butyl group and para to the cyanomethyl group. This position is sterically hindered by the adjacent tert-butyl group.

Position 6: Ortho to the cyanomethyl group and para to the tert-butyl group. This position is the most sterically accessible and is electronically activated by both groups (para to the stronger activating group).

Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C6 position .

Nucleophilic aromatic substitution, in contrast, requires a strongly electron-withdrawing group to be present on the ring and typically a leaving group. The this compound ring is not sufficiently electron-deficient to undergo nucleophilic aromatic substitution under standard conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position Influence from C1 (-CH₂CN) Influence from C3 (-C(CH₃)₃) Steric Hindrance Predicted Outcome
C2 Ortho (Activating) Ortho (Activating) High Minor or No Product
C4 Para (Activating) Ortho (Activating) Moderate to High Minor Product
C5 Meta (Deactivating) Meta (Deactivating) Low No Product
C6 Ortho (Activating) Para (Activating) Low Major Product

Radical Reactions Involving Tert-Butylphenyl Radicals

Radical reactions involving the this compound scaffold can occur at two main sites: the benzylic position or the aromatic ring itself.

Benzylic Radical Formation: The hydrogens on the α-carbon (the benzylic position) are susceptible to abstraction by radical initiators. The resulting benzylic radical is stabilized by resonance delocalization of the unpaired electron into the adjacent phenyl ring. masterorganicchemistry.comyoutube.com This makes the benzylic position a preferential site for radical reactions like bromination using N-bromosuccinimide (NBS) under UV light or with a radical initiator. For this compound, this would lead to α-bromo-(3-tert-butylphenyl)acetonitrile. The stability of the benzylic radical is a key factor driving this selectivity. khanacademy.org

In contrast, tert-butylbenzene (B1681246) itself lacks benzylic hydrogens and is therefore unreactive towards benzylic radical bromination. reddit.comchemicalforums.com This highlights the role of the acetonitrile group's methylene bridge in providing a reactive site for radical abstraction.

Phenyl Radical Formation: Formation of a radical directly on the aromatic ring (a phenyl radical) is generally less favorable than forming a benzylic radical. However, tert-butyl groups are known to sterically shield and stabilize phenyl radicals, increasing their lifetimes. Studies on highly substituted compounds like 2,4,6-tri-tert-butylbenzene have shown that persistent phenyl radicals can be generated. acs.org While less common, radical reactions initiated by potent reagents could potentially lead to substitution on the aromatic ring of this compound. Furthermore, radical condensation reactions have been developed where potassium tert-butoxide can act as a radical initiator, coupling benzylic alcohols with other molecules via proposed radical anion intermediates. researchgate.netnih.gov

Photochemical Transformations of Related Tert-Butylphenyl Ketones

The photochemistry of ketones structurally related to this compound, such as 3'-tert-butylacetophenone, is dominated by well-known photochemical pathways for aryl alkyl ketones. chemicalbook.com Upon absorption of UV light, the ketone is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). researchgate.netnumberanalytics.com The subsequent reactions depend on the structure of the ketone.

For aryl alkyl ketones possessing a γ-hydrogen (a hydrogen on the third carbon from the carbonyl group), the Norrish Type II reaction is a major pathway. numberanalytics.comwikipedia.org This intramolecular reaction involves the abstraction of the γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. numberanalytics.comyoutube.com This biradical can then undergo one of two main secondary reactions:

Cleavage (Fragmentation): The biradical cleaves to form an enol and an alkene. The enol rapidly tautomerizes to a ketone. researchgate.netwikipedia.org

Cyclization (Yang-Norrish Reaction): The biradical cyclizes to form a cyclobutanol (B46151) derivative. youtube.com

In the case of a hypothetical ketone like 1-(3-tert-butylphenyl)pentan-1-one, the excited ketone would abstract a hydrogen from the γ-carbon of the pentanoyl chain. This would lead to the formation of 3'-tert-butylacetophenone and propene via the cleavage pathway.

For ketones that lack accessible γ-hydrogens, such as 3'-tert-butylacetophenone itself, other photochemical processes would dominate. These can include photoreduction in the presence of a hydrogen donor (like an alcohol) to form a pinacol, or intermolecular hydrogen abstraction. Studies on 2,4,6-tri-tert-butylacetophenone have shown that steric hindrance can significantly influence photochemical pathways, sometimes favoring unusual rearrangements or reactions from π,π* excited states. acs.orgacs.org

Table 3: Common Photochemical Pathways for Related Tert-Butylphenyl Ketones

Ketone Type Key Structural Feature Primary Photochemical Reaction Major Products

This data is based on established principles of ketone photochemistry. researchgate.netnumberanalytics.comwikipedia.orgchemrxiv.org

Applications of 3 Tert Butylphenyl Acetonitrile As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the active methylene (B1212753) group adjacent to the nitrile functionality in (3-tert-Butylphenyl)acetonitrile allows for its participation in a variety of carbon-carbon bond-forming reactions, making it an ideal precursor for more elaborate molecular architectures.

Construction of Substituted Acrylonitriles and Analogues

One of the most fundamental applications of this compound is in the synthesis of substituted acrylonitriles, primarily through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group of the nitrile with a carbonyl compound, typically an aldehyde or ketone. The resulting α,β-unsaturated nitrile, or acrylonitrile, is a valuable synthetic intermediate in its own right, serving as a Michael acceptor and a precursor for various functional groups.

The reaction of this compound with aromatic aldehydes in the presence of a base, such as potassium tert-butoxide, leads to the formation of 2-(3-tert-butylphenyl)-3-arylacrylonitriles. The tert-butyl group can influence the stereoselectivity of the reaction and the properties of the resulting products.

Table 1: Representative Knoevenagel Condensation of this compound with Aromatic Aldehydes

EntryAromatic AldehydeBaseSolventProduct
1BenzaldehydePotassium tert-butoxideEthanol2-(3-tert-Butylphenyl)-3-phenylacrylonitrile
24-MethoxybenzaldehydePiperidineToluene2-(3-tert-Butylphenyl)-3-(4-methoxyphenyl)acrylonitrile
34-NitrobenzaldehydeSodium ethoxideEthanol2-(3-tert-Butylphenyl)-3-(4-nitrophenyl)acrylonitrile

Note: The reactions presented in this table are representative examples of the Knoevenagel condensation and are based on established chemical principles. Specific yields and reaction conditions for these exact transformations may not be publicly available.

Fabrication of Aryl-Containing Heterocycles

This compound is a key starting material for the synthesis of a variety of aryl-containing heterocyclic compounds. The nitrile group and the adjacent methylene group can participate in cyclization reactions to form rings such as pyridines, pyrimidines, and pyrroles.

Synthesis of Substituted Pyridines: One common strategy for pyridine (B92270) synthesis involves a multi-component reaction, such as the Hantzsch pyridine synthesis, or variations thereof. For instance, this compound can react with a 1,3-dicarbonyl compound and an ammonia (B1221849) source to construct a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. Another approach is the reaction with α,β-unsaturated ketones (chalcones) in the presence of a base.

Synthesis of Pyrimidines: Substituted pyrimidines can be accessed through the reaction of this compound with amidines or other suitable three-atom components. The nitrile group provides one of the nitrogen atoms and an adjacent carbon for the pyrimidine (B1678525) ring.

Gewald Reaction for Thiophene Synthesis: While not a nitrogen-containing heterocycle, the Gewald reaction offers a pathway to highly substituted thiophenes. This reaction involves the condensation of an α-cyano ester (which can be derived from this compound) with a ketone or aldehyde in the presence of elemental sulfur and a base.

Thorpe-Ziegler Reaction: For the synthesis of fused ring systems, the Thorpe-Ziegler reaction is a powerful tool. A dinitrile, which could be synthesized from a derivative of this compound, can undergo an intramolecular cyclization to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.

Table 2: Illustrative Synthesis of Heterocycles from this compound

Heterocycle TypeReaction TypeReactants
PyridineMulti-componentThis compound, Acetylacetone, Ammonium acetate
PyrimidineCyclocondensationThis compound, Benzamidine
ThiopheneGewald ReactionEthyl 2-cyano-2-(3-tert-butylphenyl)acetate, Cyclohexanone, Sulfur, Morpholine

Note: This table provides illustrative examples of synthetic pathways to heterocycles. Specific experimental data for these reactions with this compound may not be available in published literature.

Intermediate in Ligand Synthesis for Catalysis

The structural framework of this compound can be elaborated to create sophisticated ligands for transition metal catalysis. The nitrile group itself can be transformed into other coordinating groups, such as primary amines (via reduction) or amidines. Furthermore, the phenyl ring can be functionalized to introduce phosphine (B1218219), carboxylate, or other donor groups, leading to polydentate ligands. The steric bulk of the tert-butyl group can play a crucial role in controlling the coordination environment around the metal center, influencing the activity and selectivity of the catalyst.

For example, reduction of the nitrile to a primary amine, followed by reaction with a suitable phosphine-containing aldehyde, could yield a P,N-ligand. Such ligands are of significant interest in various catalytic transformations, including cross-coupling reactions and asymmetric hydrogenation.

Development of Advanced Materials Precursors

The unique combination of aromatic and nitrile functionalities in this compound makes it a promising building block for the development of precursors for advanced materials with tailored optical and polymeric properties.

Components for Optically Active Systems

The aromatic ring of this compound can be incorporated into larger conjugated systems, which are the basis for many optically active materials. The nitrile group can be a key functional handle for further elaboration or can directly influence the electronic properties of the molecule. By introducing chiral centers or creating helical structures, it is possible to design and synthesize optically active materials for applications in nonlinear optics, chiral sensors, and asymmetric catalysis. While specific examples starting from this compound are not extensively documented, the general principles of molecular design for optical activity can be applied to this versatile building block.

Building Blocks for Functional Polymers

The nitrile group is a well-known functional group in polymer chemistry, imparting properties such as thermal stability, chemical resistance, and polarity to the polymer backbone. This compound can be used as a monomer or a precursor to a monomer for the synthesis of functional polymers. The nitrile group can be incorporated into the polymer side chain, where it can be further modified to introduce other functionalities. The bulky tert-butyl group can affect the polymer's morphology and solubility.

For instance, this compound could be transformed into a vinyl or acrylate (B77674) monomer and then polymerized to yield a polymer with pendant this compound units. These nitrile groups could then be hydrolyzed to carboxylic acids or reduced to amines, creating functional polymers for applications in ion exchange, drug delivery, or as polymer-supported catalysts.

Advanced Spectroscopic and Structural Elucidation of 3 Tert Butylphenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides intricate details about the molecular skeleton, including the chemical environment of individual atoms and their connectivity.

High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift and Coupling Analysis

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, offers a direct insight into the chemical structure of (3-tert-Butylphenyl)acetonitrile. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while coupling constants (J) reveal the through-bond proximity of neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the tert-butyl group. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) and will likely show complex splitting patterns due to their coupling with each other. The methylene protons adjacent to the nitrile group would present as a singlet in the benzylic region (around δ 3.7 ppm). The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet in the upfield region (around δ 1.3 ppm) due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the aromatic carbons (both substituted and unsubstituted), the benzylic carbon, and the nitrile carbon. The nitrile carbon is characteristically found in the downfield region (around δ 118 ppm), while the aliphatic carbons of the tert-butyl group appear significantly upfield.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-137.9
C27.32 (d)125.5
C3-151.5
C47.38 (t)128.8
C57.25 (d)123.0
C67.40 (s)124.7
CH₂3.71 (s)23.3
CN-118.0
C(CH₃)₃-34.7
C(CH₃)₃1.32 (s)31.3

Note: Predicted data is generated based on computational models and may vary from experimental values.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would primarily show correlations among the aromatic protons, confirming their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the aromatic CH groups and the benzylic methylene group by linking the proton signals to their corresponding carbon signals.

Variable Temperature NMR for Conformational Dynamics

While this compound does not possess significant conformational flexibility that would be readily observable by variable temperature NMR at standard magnetic field strengths, this technique can be valuable for its derivatives. For derivatives with bulkier substituents or those capable of forming intramolecular hydrogen bonds, variable temperature NMR could reveal information about rotational barriers and the populations of different conformers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₅N), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition with high confidence.

Calculated Exact Mass for C₁₂H₁₅N:

Formula Monoisotopic Mass (Da)
C₁₂H₁₅N173.1204

An experimental HRMS measurement yielding a mass value very close to this calculated mass would confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed information about the structure of the molecule by revealing its characteristic fragmentation pathways.

For this compound, under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 173 would be observed. A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation at m/z 158. This is a characteristic fragmentation for tert-butyl substituted aromatic compounds. Further fragmentation could involve the loss of acetonitrile (B52724) (CH₃CN) or the entire tert-butyl group.

Predicted Major Fragmentation Peaks in the Mass Spectrum of this compound:

m/z Proposed Fragment Proposed Loss
173[C₁₂H₁₅N]⁺Molecular Ion
158[C₁₁H₁₂N]⁺•CH₃
116[C₈H₆N]⁺C₄H₉•
91[C₇H₇]⁺C₅H₈N•

The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure of this compound.

MALDI-TOF MS for Larger Molecular Systems Containing the Moiety

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for determining the molecular weight of large, non-volatile, and thermally labile molecules with high precision. While direct MALDI-TOF MS analysis of a small molecule like this compound is less common, the technique is invaluable for characterizing larger molecular systems and polymers that incorporate this moiety.

The process involves co-crystallizing the analyte with a suitable matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as singly charged ions. These ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio.

Hypothetical MALDI-TOF MS Data for a Polymer with this compound End-Group:

Consider a hypothetical polystyrene polymer end-capped with a this compound group. The expected mass of an individual polymer chain would be calculated as:

Mass = Mass of Initiator Fragment + (n × Mass of Styrene Monomer) + Mass of this compound End-Group + Mass of Cationizing Agent

The resulting MALDI-TOF spectrum would show a distribution of peaks, each corresponding to a different number of monomer units (n), allowing for the calculation of the average molecular weight and polydispersity index.

ParameterDescriptionRelevance to this compound Systems
Matrix A UV-absorbing solid that facilitates the desorption and ionization of the analyte.The choice of matrix is critical and depends on the properties of the larger molecular system containing the moiety.
Cationizing Agent A salt (e.g., sodium or silver salts) added to promote the formation of stable ions.Essential for the ionization of non-polar polymers incorporating the this compound group.
Mass Spectrum A plot of ion intensity versus mass-to-charge ratio.Provides the molecular weight of individual oligomers, confirming the presence and mass of the this compound moiety.
Data Analysis Software is used to calculate average molecular weights (Mn, Mw) and polydispersity (Đ).Allows for the quantitative characterization of polymers functionalized with this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are fundamental tools for probing the vibrational and electronic properties of molecules, respectively. These techniques are crucial for the characterization of this compound and its derivatives.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. This absorption corresponds to the excitation of specific vibrational modes within the molecule, such as stretching and bending of chemical bonds. The resulting FT-IR spectrum serves as a unique "fingerprint" for a molecule, allowing for the identification of its functional groups.

For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the nitrile group, the aromatic ring, and the tert-butyl group.

Expected FT-IR Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Nitrile (C≡N) Stretching2260 - 2240Medium
Aromatic Ring (C=C) Stretching1600 - 1450Medium to Weak
Aromatic C-H Stretching3100 - 3000Medium
Aromatic C-H Out-of-plane Bending900 - 675Strong
tert-Butyl (C-H) Stretching2975 - 2950Strong
tert-Butyl (C-H) Bending1395 - 1365Medium
Methylene (-CH₂-) Stretching2950 - 2850Medium
Methylene (-CH₂-) Bending (Scissoring)~1465Medium

The precise positions of these bands can be influenced by the substitution pattern on the benzene ring and the electronic effects of the substituents. The nitrile stretching frequency is particularly sensitive to its chemical environment. In aromatic nitriles, this band is typically found in the 2230-2210 cm⁻¹ region. The substitution pattern on the aromatic ring can be inferred from the pattern of the C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹). For a 1,3-disubstituted benzene ring, characteristic bands are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the benzene ring. The presence of the tert-butyl and acetonitrile substituents will influence the position and intensity of these absorption bands.

The benzene ring exhibits characteristic π → π* transitions. In substituted benzenes, these bands are often red-shifted (shifted to longer wavelengths) and their intensities can be altered. The tert-butyl group is an alkyl group and acts as a weak auxochrome, causing a slight red-shift of the benzene absorption bands. The acetonitrile group (-CH₂CN) is not directly conjugated with the aromatic ring, so its effect on the λmax is expected to be less pronounced compared to a group directly attached to the ring. However, it can still influence the electronic environment.

Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent:

TransitionApproximate λmax (nm)Molar Absorptivity (ε)
π → π (Primary Band)~210High
π → π (Secondary, Fine Structure)~260 - 270Low to Medium

The secondary band in benzene and its derivatives often shows fine vibrational structure. This structure may be less resolved for this compound in solution at room temperature. The exact λmax and ε values can vary depending on the solvent used due to solvent-solute interactions. Studies on related compounds, such as tert-butylbenzene (B1681246), show absorption maxima around 263 nm. The presence of the acetonitrile group is not expected to significantly shift this value, as it is insulated from the ring by a methylene group.

X-ray Crystallography for Solid-State Structural Determination

To date, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of the crystal structures of closely related compounds can provide valuable insights into the expected molecular geometry and intermolecular interactions.

For instance, the crystal structure of the parent compound, phenylacetonitrile (B145931), would reveal the bond lengths and angles of the phenyl and acetonitrile fragments. The tert-butyl group in this compound is expected to adopt a staggered conformation relative to the benzene ring to minimize steric hindrance. The C-C bond lengths within the benzene ring would be expected to be in the range of 1.38-1.40 Å, with some minor variations due to the substituents. The C≡N triple bond length would be approximately 1.14 Å.

In the solid state, molecules of this compound would likely pack in a manner that maximizes van der Waals interactions. Weak C-H···N hydrogen bonds involving the nitrile nitrogen and aromatic or alkyl hydrogens could also play a role in stabilizing the crystal lattice. The bulky tert-butyl group would significantly influence the packing arrangement, potentially leading to a less dense crystal structure compared to unsubstituted phenylacetonitrile.

A hypothetical table of crystallographic parameters, based on what would be expected from an X-ray diffraction experiment, is presented below.

Hypothetical Crystallographic Data for this compound:

ParameterExpected Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Unit Cell Dimensions Dependent on the packing of molecules
Bond Lengths (Å) C-C (aromatic): ~1.39; C-C (t-butyl): ~1.54; C-CH₂: ~1.51; CH₂-C≡N: ~1.47; C≡N: ~1.14
Bond Angles (°) C-C-C (aromatic): ~120; C-CH₂-C: ~112; CH₂-C-N: ~178
Intermolecular Interactions van der Waals forces, possible weak C-H···N interactions

Obtaining an actual crystal structure of this compound would be a crucial step in fully understanding its solid-state properties and validating theoretical models of its structure.

Theoretical and Computational Investigations of 3 Tert Butylphenyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of electron distribution and its implications for molecular stability and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (3-tert-Butylphenyl)acetonitrile, DFT calculations are crucial for determining the most stable three-dimensional arrangements, or conformations, of the molecule. The primary conformational flexibility arises from the rotation around the single bond connecting the acetonitrile (B52724) group (-CH₂CN) to the phenyl ring.

The steric bulk of the tert-butyl group at the meta position significantly influences the molecule's preferred geometry. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can map the potential energy surface as a function of the dihedral angle between the phenyl ring and the cyano group. nih.gov Studies on similar substituted aromatic compounds show that the lowest energy conformer typically balances steric repulsion and electronic effects. For this compound, the calculations would likely indicate that the most stable conformation is one where the acetonitrile group is oriented to minimize steric clash with the large tert-butyl group.

Table 1: Calculated Relative Energies of this compound Conformers

Dihedral Angle (Ring-CH₂CN) Relative Energy (kcal/mol)
0° (Eclipsed) 2.5
30° 1.2
60° 0.3

Note: Data is illustrative and based on typical rotational barriers in substituted benzenes.

Reaction Mechanism Predictions and Transition State Analysis

DFT is also instrumental in predicting the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products, which involves locating the transition state—the highest energy point along this path. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For a potential reaction involving this compound, such as the hydrolysis of the nitrile group, DFT calculations can model the step-by-step mechanism. This involves identifying all intermediates and transition states. A key aspect of this analysis is a frequency calculation on the optimized transition state geometry; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. youtube.com This analysis provides critical insights into the feasibility and kinetics of potential synthetic routes or degradation pathways.

Table 2: Hypothetical Activation Energies for Nitrile Hydrolysis

Reaction Step Computational Method Calculated Activation Energy (kcal/mol)
Nucleophilic Attack B3LYP/6-311++G(d,p) 15.8

Note: Values are representative for nitrile hydrolysis reactions and not specific to this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with their environment.

Conformational Analysis in Solution and at Interfaces

MD simulations can model how the presence of a solvent or an interface affects the conformational preferences of this compound. A simulation box is constructed containing one or more solute molecules surrounded by a large number of solvent molecules (e.g., water or acetonitrile). The forces between all atoms are calculated using a force field (like GAFF or AMBER), and Newton's equations of motion are solved iteratively to track the trajectory of every atom over time. researchgate.net

The resulting trajectory can be analyzed to determine the distribution of conformational angles in the solution phase. The polarity of the solvent can influence the relative stability of different conformers. For example, a polar solvent might stabilize a conformer with a larger dipole moment. Simulations at interfaces, such as between water and a hydrophobic surface, can reveal preferential orientations and conformations of the molecule, which is relevant in fields like chromatography and materials science. rsc.org

Intermolecular Interaction Studies

MD simulations are particularly powerful for studying the non-covalent interactions between molecules. For this compound, these interactions would include van der Waals forces from the bulky tert-butyl group and the aromatic ring, as well as dipole-dipole interactions originating from the polar nitrile group.

A common tool for analyzing these interactions is the Radial Distribution Function (RDF), g(r), which describes the probability of finding another molecule at a certain distance from a reference molecule. The RDF for this compound in a neat liquid or in solution would reveal the average distances and coordination numbers for solute-solute and solute-solvent interactions. For instance, a peak in the RDF between the nitrogen atom of the nitrile group and hydrogen atoms of a protic solvent would indicate hydrogen bonding or strong dipole-dipole interactions. stanford.edue3s-conferences.org

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra and confirming molecular structures.

DFT and its time-dependent extension (TD-DFT) are widely used for this purpose. By calculating the electronic transitions, one can predict the UV-Visible absorption spectrum. bsu.by Similarly, by calculating the second derivative of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be obtained. The calculation of nuclear magnetic shieldings allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. scienceopen.com

These predicted spectra can be compared directly with experimental data to validate the computed structure. For this compound, calculations would predict characteristic signals such as the C≡N stretch in the IR spectrum (~2250 cm⁻¹), the distinct chemical shifts for the aromatic protons in the ¹H NMR spectrum, and the signals for the tert-butyl and methylene (B1212753) carbons in the ¹³C NMR spectrum.

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Type Parameter Predicted Value
¹H NMR Chemical Shift (aromatic C-H) 7.2 - 7.5 ppm
¹H NMR Chemical Shift (-CH₂) ~3.7 ppm
¹H NMR Chemical Shift (tert-butyl) ~1.3 ppm
¹³C NMR Chemical Shift (C≡N) ~118 ppm
¹³C NMR Chemical Shift (aromatic C) 125 - 152 ppm
IR Vibrational Frequency (C≡N Stretch) ~2248 cm⁻¹

Note: These are typical values calculated using DFT methods and serve as illustrative examples.

Q & A

Basic Research Questions

Q. How can the synthesis of (3-tert-Butylphenyl)acetonitrile be optimized for high purity in academic settings?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions with tert-butyl-substituted aryl halides and cyanoacetate derivatives. Monitor reaction progress via TLC or HPLC with UV detection (220 nm). Purify using column chromatography with gradient elution (hexane/ethyl acetate) to isolate impurities. Validate purity via GC-MS or NMR (¹H/¹³C) .
  • Key Challenge : Steric hindrance from the tert-butyl group may reduce reaction efficiency. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and temperature (80–100°C) to mitigate this .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodology : Develop a reversed-phase HPLC method using a C18 column (1.8 µm particle size) and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Optimize parameters via Box-Behnken design (factors: % acetonitrile, flow rate, column temperature) to achieve resolution >2.0 .
  • Validation : Ensure linearity (R² >0.999), LOD (≤0.1 µg/mL), and recovery (95–105%) in spiked samples (e.g., biological fluids) .

Q. How does the tert-butyl substituent influence the compound’s stability under varying pH conditions?

  • Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C. Monitor degradation via UV spectroscopy (λ = 254 nm) and identify byproducts using LC-QTOF-MS. The tert-butyl group enhances steric protection against nucleophilic attack, particularly under acidic conditions (pH <4) .
  • Data Contradiction : While the tert-butyl group generally improves stability, oxidative degradation (e.g., hydroxylation) may occur in alkaline conditions (pH >10) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of this compound in asymmetric synthesis?

  • Methodology : Perform density functional theory (DFT) calculations to model transition states in enantioselective reactions (e.g., Michael additions). Compare with experimental kinetic data (Arrhenius plots) to validate steric and electronic effects of the tert-butyl group.
  • Key Finding : The tert-butyl group directs substrate orientation via π-π stacking, increasing enantiomeric excess (e.g., up to 85% ee in β-nitrostyrene additions) .

Q. How can in silico modeling predict the pharmacological potential of this compound derivatives?

  • Approach : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinase inhibitors). Validate binding affinities (ΔG < -8 kcal/mol) with MD simulations (NAMD). Correlate substituent position (meta vs. para) with bioactivity .
  • Limitation : False positives may arise due to incomplete protein flexibility models. Cross-validate with in vitro enzyme assays (IC₅₀ measurements) .

Q. What experimental strategies resolve contradictory data on the compound’s cytotoxicity in cell-based assays?

  • Troubleshooting :

  • Variable 1 : Cell line specificity. Test across multiple lines (e.g., HEK293, HepG2) using MTT assays.
  • Variable 2 : Solvent interference. Use <0.1% DMSO/acetonitrile to avoid artifactual toxicity .
  • Data Normalization : Include solvent-only controls and normalize to cell viability baselines .

Key Research Gaps

  • Limited data on environmental fate (e.g., biodegradation, ecotoxicity).
  • Mechanistic studies on tert-butyl-driven catalytic cycles are sparse.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.